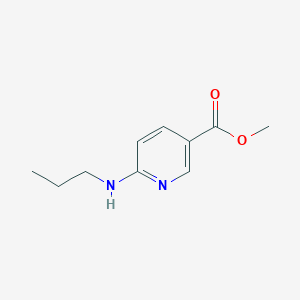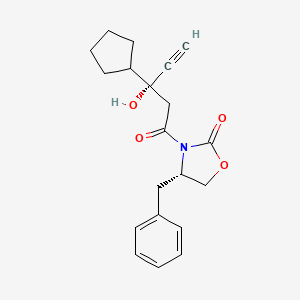
(S)-4-Benzyl-3-((R)-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are used as scaffolds for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, which affords the desired oxazolidinone via a modified Curtius rearrangement .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of carbon dioxide fixation reactions under solvent-free conditions. The cycloaddition of carbon dioxide to aziridine derivatives, followed by carboxylative cyclization of N-propargylamines with carbon dioxide, is a common method . These reactions are typically catalyzed by strong organic bases or transition metal complexes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antibacterial agent due to its oxazolidinone core.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a wide range of Gram-positive bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used clinically.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its cyclopentyl and hydroxypent-4-ynoyl groups may enhance its binding affinity and specificity for bacterial ribosomes, potentially leading to improved antibacterial efficacy .
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[(3R)-3-cyclopentyl-3-hydroxypent-4-ynoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO4/c1-2-20(24,16-10-6-7-11-16)13-18(22)21-17(14-25-19(21)23)12-15-8-4-3-5-9-15/h1,3-5,8-9,16-17,24H,6-7,10-14H2/t17-,20+/m0/s1 |
Clé InChI |
HPXZKBNSNJBOLC-FXAWDEMLSA-N |
SMILES isomérique |
C#C[C@@](CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
SMILES canonique |
C#CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



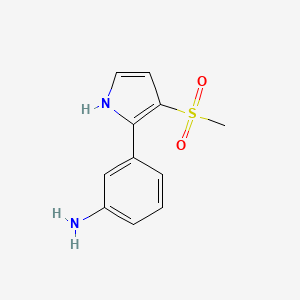
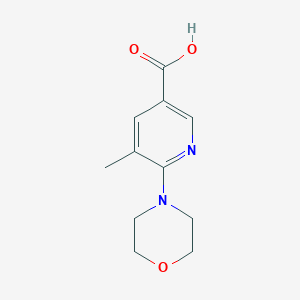
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11791678.png)
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
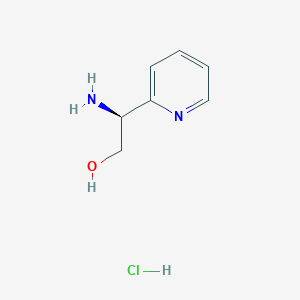
![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)


